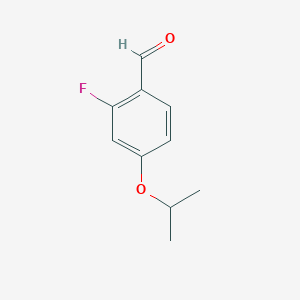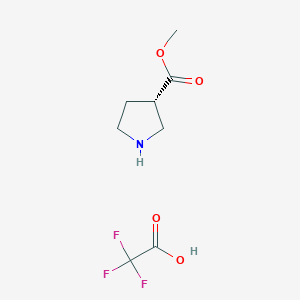
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate
Vue d'ensemble
Description
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate (MPC-TFA) is an organic compound belonging to the class of carboxylates. It is a highly versatile compound that has been used in a variety of scientific applications ranging from drug development to biochemistry. It is a chiral compound, meaning that it has two non-superimposable mirror images. This property makes it an attractive compound for use in various scientific applications.
Applications De Recherche Scientifique
Catalysis and Synthesis
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate shows promising applications in the field of organic synthesis and catalysis. For instance, it catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, exhibiting excellent regio- and enantioselectivity, where the silyl group plays a crucial role in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009). Moreover, this compound is part of a catalyst system that effectively mediates enantioselective intramolecular aldol reactions, allowing the formation of complex bicyclo[4.3.0]nonane derivatives (Hayashi et al., 2007).
Crystal Morphology and Emission Behavior
The compound is also involved in molecular processes adjusting crystal morphology and emission behavior. Specifically, trifluoroacetic acid (TFA) drives molecular rearrangement for synergistically adjusting these properties, as observed in certain molecular models. The introduction of TFA leads to changes in molecular packing modes, indicating its role in such structural transformations (Ye et al., 2021).
Organic Fluorophore Applications
Notably, the compound finds use in the design and synthesis of organic fluorophores. The trifluoroacetate ion plays a significant role in adjusting the emission properties and crystal morphology of organic fluorophores, as seen in structural analyses revealing differences in molecular packing and interactions (Ye et al., 2021).
Protection and Catalysis in Organic Synthesis
Additionally, it serves as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines, highlighting its potential in green and efficient methodologies for organic synthesis. Its role in promoting clean reactions, short reaction times, and high yields emphasizes its significance in catalytic processes (Karimian & Tajik, 2014).
Propriétés
IUPAC Name |
methyl (3S)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGCGCUBPXBR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



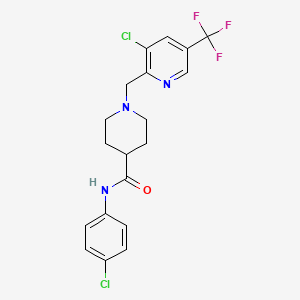
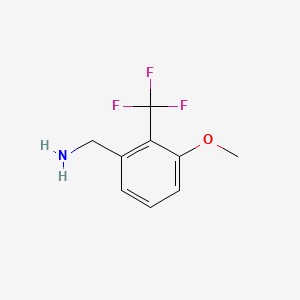
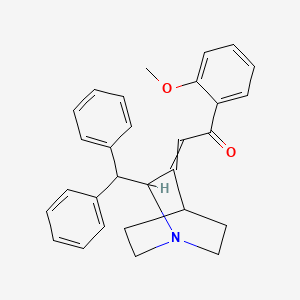
![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)
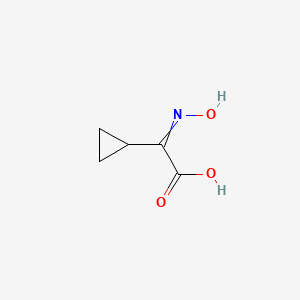
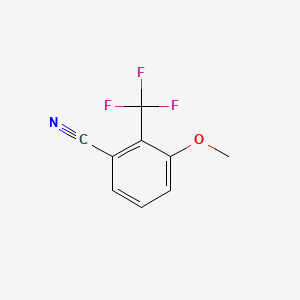
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
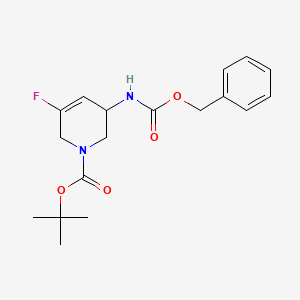

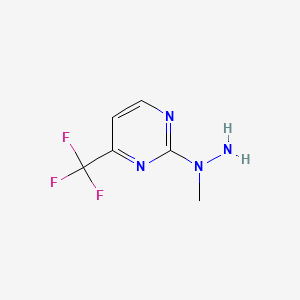
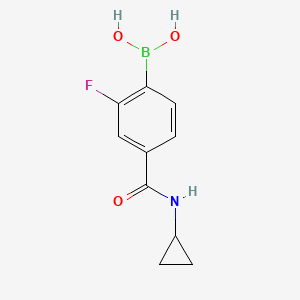
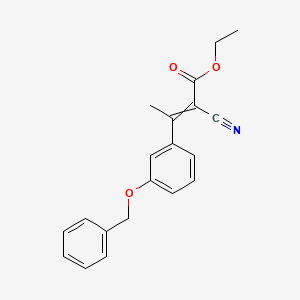
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
